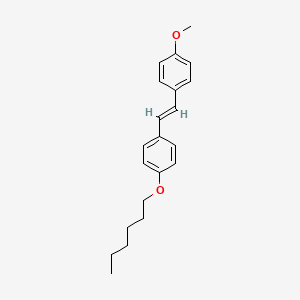![molecular formula C13H18N2 B14683916 Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- CAS No. 35704-28-0](/img/structure/B14683916.png)
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is a chemical compound with the molecular formula C13H18N2 It is known for its unique structure, which includes a cyclohexylidene ring substituted with a tert-butyl group and two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- typically involves the reaction of a cyclohexanone derivative with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile groups or the cyclohexylidene ring are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile groups can form interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclohexylidene ring provides a hydrophobic environment that can enhance binding affinity to certain targets. The pathways involved in its mechanism of action depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups but lacking the cyclohexylidene ring.
Cyclohexanone: A precursor in the synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-.
tert-Butylcyclohexane: A compound with a similar cyclohexylidene ring but without the nitrile groups.
Uniqueness
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is unique due to the combination of its cyclohexylidene ring and nitrile groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications, distinguishing it from simpler or less functionalized analogs.
Propriétés
Numéro CAS |
35704-28-0 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
2-(4-tert-butylcyclohexylidene)propanedinitrile |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)12-6-4-10(5-7-12)11(8-14)9-15/h12H,4-7H2,1-3H3 |
Clé InChI |
HPEBEFGIAXHQBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=C(C#N)C#N)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


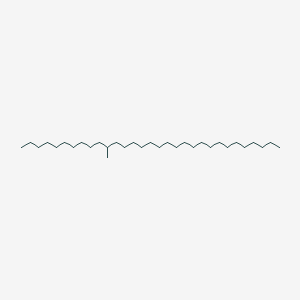
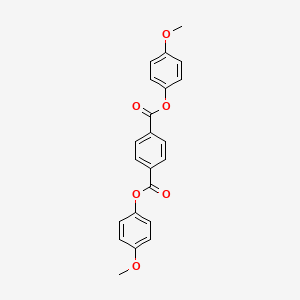
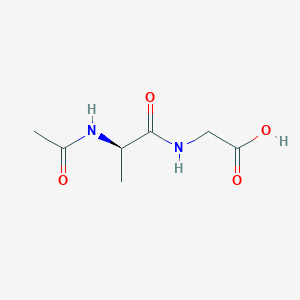
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
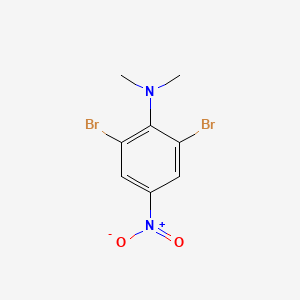

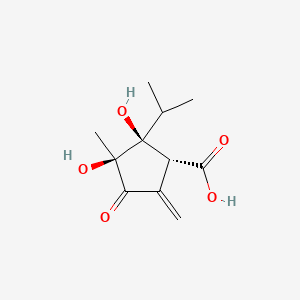

![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)



